Product packaging for 2,3-Dihydrofuro[3,2-b]pyridine(Cat. No.:CAS No. 95837-09-5)

2,3-Dihydrofuro[3,2-b]pyridine

Cat. No.: B3059227
CAS No.: 95837-09-5
M. Wt: 121.14 g/mol
InChI Key: PJVQPPHJEYPUDB-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[3,2-b]pyridine is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery . With the molecular formula C7H7NO, this compound belongs to the class of furopyridines, which are recognized as valuable scaffolds for constructing molecules with enhanced biological properties . These heterocyclic systems are frequently synthesized from versatile starting materials like pyridine via cycloaddition, cycloisomerization, and cross-coupling reactions, often employing catalysts such as copper or palladium . Furo[3,2-b]pyridine derivatives have demonstrated a wide spectrum of pharmacological activities in research, positioning them as promising candidates for the development of new therapeutic agents . Investigations into this class of compounds have revealed their potential as antibiotics, antivirals, antifungals, and anticancer agents . Furthermore, they have been studied as inhibitors for various biological targets, including nicotinic acetylcholine receptors, CLKs, e1F4A, DYRK1A, α-glucosidase, and β-glucosidase . The compound serves as a key synthetic intermediate and precursor for further chemical transformations, enabling access to a diverse array of structurally unique and pharmaceutically intriguing molecules through reactions such as oxidation to the corresponding furo[3,2-b]pyridine . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO B3059227 2,3-Dihydrofuro[3,2-b]pyridine CAS No. 95837-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydrofuro[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-7-6(8-4-1)3-5-9-7/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVQPPHJEYPUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573800
Record name 2,3-Dihydrofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95837-09-5
Record name 2,3-Dihydrofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dihydrofuro 3,2 B Pyridine

Direct Synthetic Approaches to the 2,3-Dihydrofuro[3,2-b]pyridine System

Direct approaches to the this compound core often involve the formation of the furan (B31954) ring onto a pre-existing pyridine (B92270) structure.

The fusion of a furan ring to a pyridine ring creates a class of compounds known as furopyridines. semanticscholar.org There are six possible isomers depending on the fusion pattern, which are analogues of either quinoline (B57606) or isoquinoline. semanticscholar.org The synthesis of these systems can be challenging. For instance, constructing the pyridine ring onto a pre-formed furan using strong acids is often unsuccessful due to the instability of the furan ring in such conditions. semanticscholar.org Therefore, a common strategy is to build the furan ring onto a pyridine derivative. semanticscholar.org This can be achieved through methods like nucleophilic aromatic substitution on halopyridines followed by ring closure. nih.gov

A patent by Synthelabo describes the preparation and therapeutic use of this compound derivatives. patentguru.comgoogle.com Another patented method involves a Grignard reagent-assisted ring closure. This one-step process uses methylmagnesium bromide to cyclize 2-(2,6-dichloro-3-pyridyl)ethanol in tetrahydrofuran (B95107) (THF), yielding 6-chloro-2,3-dihydrofuro[2,3-b]pyridine.

Advanced Strategies for the Synthesis of Related Dihydrofuro[x,y-b]pyridine Scaffolds

More advanced and versatile methods have been developed for synthesizing related dihydrofuropyridine structures, which can be adapted for the this compound system.

A powerful strategy for creating fused pyridine heterocycles is the intramolecular inverse-electron-demand Diels-Alder (IEDDA) reaction. researchgate.netwikipedia.org This reaction involves a [4+2] cycloaddition between an electron-deficient diene, such as a 1,2,4-triazine (B1199460), and an electron-rich dienophile, like an alkyne. researchgate.netnih.govnih.gov The reaction proceeds through a bicyclic intermediate, which then loses a molecule of nitrogen to form the fused pyridine system. researchgate.netnih.gov This methodology has been successfully used to synthesize substituted 2,3-dihydrofuro[2,3-b]pyridines. nih.govresearchgate.net

In the context of the IEDDA approach, the 1,2,4-triazine ring is functionalized by tethering it to an alkyne via an ether linkage. researchgate.net The nature of the substituent on the alkyne can be varied. An initial strategy involved introducing substituents to the alkyne using a Sonogashira coupling before the Diels-Alder reaction. researchgate.net However, a more flexible approach introduces a bromine atom onto the alkyne, which can then be used for various cross-coupling reactions (like Suzuki, Stille, and Sonogashira) after the formation of the 2,3-dihydrofuro[2,3-b]pyridine (B1654761) ring system. researchgate.net This allows for greater diversity in the final products. researchgate.net

Table 1: Intramolecular Inverse-Electron-Demand Diels-Alder Reaction Conditions and Yields researchgate.net

Starting TriazineAlkyne TetherProductYield (%)
3-methylsulfanyl-5-phenyl-1,2,4-triazine4-bromobut-3-yn-1-ol4-bromo-2,3-dihydrofuro[2,3-b]pyridine (B3179961) derivative62
3-methylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazine4-bromobut-3-yn-1-ol4-bromo-2,3-dihydrofuro[2,3-b]pyridine derivative60

Data sourced from a study on the synthesis of functionalized 2,3-dihydrofuro[2,3-b]pyridines. researchgate.net

Glycidol is a bifunctional molecule that can act as both an alcohol and an epoxide. bibliotekanauki.pl The ring-opening of its epoxide group is a common reaction, particularly with nucleophiles, and can be catalyzed by acids or bases. bibliotekanauki.plfu-berlin.de In a basic environment, the reaction primarily yields 2,3-dihydroxypropylene derivatives. bibliotekanauki.pl This reactivity can be harnessed to introduce hydroxy functionalities. For example, the epoxide ring of (R)-glycidol can be opened by phosphorylcholine (B1220837) in water under controlled pH, a key step in the synthesis of L-α-glycerophosphorylcholine. researchgate.net This principle of nucleophilic ring-opening can be applied to introduce a hydroxypropyl group onto a pyridine scaffold, which can then be further manipulated to form the dihydrofuran ring of the this compound system.

Base-Catalyzed Cascade Cyclization Approaches from N-Propargylic β-Enaminones

A significant and elegant strategy for the synthesis of multisubstituted 2,3-dihydrofuro[3,2-b]pyridines involves the base-catalyzed cascade reactions of readily available N-propargylic β-enaminones. rsc.orggrafiati.com This approach is valued for its efficiency, atom economy, and the ability to construct complex heterocyclic frameworks in a single operational step.

Reactions with Arylaldehydes

A novel and efficient protocol for the synthesis of multisubstituted dihydrofuropyridine derivatives has been developed utilizing a potassium hydroxide (B78521) (KOH) catalyzed reaction between N-propargylic β-enaminones and various arylaldehydes. rsc.orggrafiati.com This cascade reaction proceeds in moderate to good yields and is noted for its operational simplicity. The reaction is typically carried out in ethanol (B145695) at temperatures ranging from 60–80°C. This method provides a direct route to 2,3-dihydrofuro[2,3-b]pyridines, demonstrating the utility of N-propargylic β-enaminones as versatile building blocks in heterocyclic synthesis. rsc.orgresearchgate.net

A proposed mechanism for this transformation involves an initial base-promoted reaction, which generates a key intermediate that subsequently undergoes cyclization and further transformations to yield the final dihydrofuropyridine product. The process is a tandem propargylation-cycloisomerization sequence.

Table 1: Synthesis of 2,3-Dihydrofuro[2,3-b]pyridines via Reaction of N-Propargylic β-Enaminones with Arylaldehydes

Entry Arylaldehyde Base/Solvent Temperature (°C) Yield (%)
1 Benzaldehyde KOH / Ethanol 60-80 Moderate-Good
2 4-Nitrobenzaldehyde KOH / Ethanol 60-80 72-85
Reactions with N-Sulfonyl Imines

Expanding upon the base-catalyzed cascade strategy, N-sulfonyl imines have been successfully employed as reaction partners for N-propargylic β-enaminones to afford dihydrofuropyridine derivatives. rsc.orggrafiati.com Similar to the reaction with arylaldehydes, this process is effectively catalyzed by potassium hydroxide. rsc.org The use of N-sulfonyl imines introduces a nitrogen source into the cyclization, leading to the formation of the pyridine ring system fused with the dihydrofuran moiety. This method further underscores the versatility of N-propargylic β-enaminones in constructing diverse heterocyclic structures. rsc.orgresearchgate.net

Role of Electronic and Steric Effects of Substituents in Reaction Outcomes

The outcome and efficiency of the base-catalyzed cascade cyclizations are significantly influenced by the electronic and steric properties of the substituents on the reactants.

Electronic Effects: The electronic nature of the arylaldehyde has a pronounced effect on the reaction rates and yields. Electron-deficient arylaldehydes, such as 4-nitrobenzaldehyde, have been observed to enhance the reaction rates, affording the corresponding 2,3-dihydrofuro[2,3-b]pyridine products in good to high yields (72–85%). In contrast, electron-rich arylaldehydes result in diminished yields (45–60%). This suggests that the electrophilicity of the aldehyde carbonyl carbon is a key factor in the initial step of the cascade reaction.

Steric Effects: Steric hindrance also plays a crucial role, particularly in reactions involving N-sulfonyl imines. When sterically demanding N-sulfonyl imines, such as those bearing a 2,6-dimethylbenzenesulfonyl group, are used, the yields of the cyclization product are significantly reduced to less than 50%. This is attributed to the steric bulk impeding the approach of the nucleophilic species during the cyclization process, thereby hindering the reaction kinetics.

Trapping of In Situ Generated 1,4-Oxazepine (B8637140) Intermediates

A fascinating and synthetically valuable aspect of the chemistry of N-propargylic β-enaminones is the in situ generation of 1,4-oxazepine intermediates. researchgate.netacs.org Under base-promoted conditions, N-propargyl enaminones can undergo a 7-exo-dig cyclization to form these transient seven-membered heterocyclic rings. researchgate.netacs.orgresearchgate.net

An efficient cascade reaction has been developed where these in situ generated 1,4-oxazepine intermediates are trapped by electrophiles such as aldehydes. researchgate.netacs.org This trapping leads to the formation of dihydrofuro[2,3-b]pyridines in moderate to high yields. researchgate.netacs.org The reaction is remarkably fast, often completing within 30 minutes at room temperature, and is environmentally benign, with water being the only byproduct. researchgate.netacs.org This transition-metal-free approach provides a rapid and efficient entry into the dihydrofuro[2,3-b]pyridine scaffold. acs.orgresearchgate.net The stability of the 1,4-oxazepine intermediate, which possesses anti-aromatic character, is a key factor driving the subsequent transformation. researchgate.net

Nucleophilic Aromatic Substitution Followed by Ring Closure

A well-established strategy for the synthesis of the furo[2,3-b]pyridine (B1315467) core involves a sequence of nucleophilic aromatic substitution (SNAr) followed by an intramolecular ring closure. nih.gov This approach has been utilized in several routes to construct substituted furo[2,3-b]pyridines. nih.gov

In a typical application of this methodology, a suitably substituted 2-halopyridine serves as the starting material. nih.gov For instance, the reaction of ethyl 2,5-dichloronicotinate with the alkoxide generated from ethyl 2-hydroxyacetate proceeds via an SNAr reaction where the alkoxide displaces the 2-chloro substituent. nih.gov This is followed by an intramolecular cyclization of the resulting intermediate to furnish the furo[2,3-b]pyridine ring system. nih.gov This method offers a reliable and often high-yielding pathway to the desired heterocyclic core, making it a valuable tool for accessing these structures on a multigram scale. nih.gov

Copper-Mediated Oxidative Cyclization in Furo[3,2-b]pyridine (B1253681) Synthesis

Copper-mediated oxidative cyclization has emerged as a powerful tool for the assembly of the furo[3,2-b]pyridine scaffold. researchgate.netnih.govresearchgate.net This method is often employed in conjunction with other chemoselective metal-catalyzed couplings to create a diverse set of target compounds. researchgate.netnih.govresearchgate.net The furo[3,2-b]pyridine core constructed through this methodology has been identified as a novel and privileged scaffold for potent and highly selective inhibitors of certain kinases. researchgate.netnih.govresearchgate.net The synthesis of these derivatives has been instrumental in the development of potential therapeutic agents.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-Propargylic β-enaminone
Arylaldehyde
Benzaldehyde
4-Nitrobenzaldehyde
N-Sulfonyl imine
2,6-Dimethylbenzenesulfonyl
1,4-Oxazepine
2,3-Dihydrofuro[2,3-b]pyridine
2-Halopyridine
Ethyl 2,5-dichloronicotinate
Ethyl 2-hydroxyacetate
Furo[3,2-b]pyridine
Potassium hydroxide

Multicomponent Reaction Strategies for Related Fused Systems

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex heterocyclic systems from simple starting materials in a single synthetic operation. While specific MCRs for the this compound core are still developing, strategies for analogous fused systems provide significant insights. For instance, the synthesis of trans-2,3-dihydrofuro[3,2-c]coumarins has been achieved through a one-pot, three-component reaction involving an aromatic aldehyde, 4-hydroxycoumarin, and an α-tosyloxyketone, catalyzed by pyridine and triethylamine (B128534) in acetonitrile. researchgate.net This method avoids the use of unstable α-haloacetophenones by generating α-tosyloxyacetophenones in situ. researchgate.net

Another green and efficient approach describes the imidazole-catalyzed, water-mediated synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins. nih.govacs.org This one-pot MCR proceeds smoothly with various aromatic, heterocyclic, and aliphatic aldehydes, affording the desired products in high yields (72–98%). nih.govacs.org The use of water as a solvent and imidazole (B134444) as a catalyst highlights the eco-friendly nature of this strategy. nih.govacs.org Similarly, pyridinium (B92312) ylides have been employed in tandem reactions to create fused 2,3-dihydrofuran (B140613) derivatives diastereoselectively. acs.org For the synthesis of dihydrofuro[2,3-d]pyrimidines, a related MCR involves the reaction of a substituted barbituric acid, an aryl aldehyde, and a pyridinium ylide in the presence of triethylamine. researchgate.net

For the direct synthesis of the dihydrofuropyridine skeleton, a cascade reaction has been developed that traps an in-situ generated 1,4-oxazepine intermediate with aldehydes to yield dihydrofuro[2,3-b]pyridines in good yields. researchgate.net This reaction is notable for its speed, completing within 30 minutes at room temperature. researchgate.net Furthermore, [5C+1N] annulation strategies using ammonium (B1175870) acetate (B1210297) as an ammonia (B1221849) source have been devised for the synthesis of 2,3-dihydrofuro[3,2-c]pyridines. researchgate.net

Functionalization and Derivatization Strategies for this compound Analogs

Functionalization of the core this compound scaffold is crucial for exploring its structure-activity relationships. Various synthetic strategies have been developed to introduce a wide range of substituents, thereby creating libraries of analogues for biological screening.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are indispensable for the derivatization of heterocyclic compounds. eie.gr For 2,3-dihydrofuro[2,3-b]pyridine systems, these methods have been successfully applied to introduce structural diversity after the formation of the bicyclic core. researchgate.net An efficient strategy involves an initial intramolecular inverse-electron-demand Diels-Alder reaction to construct the dihydrofuropyridine ring, followed by various cross-coupling reactions. researchgate.net

This post-cyclization functionalization approach allows for the introduction of substituents that might not be compatible with the initial ring-forming conditions. researchgate.net The presence of a halogen, such as bromine, on the pyridine ring of the fused system provides a handle for further modifications via well-established palladium-catalyzed reactions. researchgate.net

Key examples of these transformations include:

Suzuki Coupling: Arylboronic acids are coupled with brominated dihydrofuropyridines to introduce aryl substituents. researchgate.net

Stille Coupling: Allyltributyltin has been used to install allyl groups onto the heterocyclic scaffold. researchgate.net

Sonogashira Coupling: This reaction facilitates the introduction of terminal alkynes, further expanding the range of possible derivatives. researchgate.net

The table below summarizes the outcomes of various cross-coupling reactions performed on a 4-bromo-2,3-dihydrofuro[2,3-b]pyridine substrate.

Coupling ReactionCoupling PartnerCatalyst SystemProduct TypeReference
SuzukiArylboronic acidPd(PPh₃)₄ / Na₂CO₃4-Aryl-dihydrofuropyridine researchgate.net
StilleAllyltributyltinPd(PPh₃)₄4-Allyl-dihydrofuropyridine researchgate.net
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI / Et₃N4-Alkynyl-dihydrofuropyridine researchgate.net

Chiral Separation and Resolution Techniques

Many biologically active molecules are chiral, and their enantiomers often exhibit different pharmacological profiles. Therefore, the separation of racemic mixtures of dihydrofuropyridine derivatives is of significant interest. For related dihydropyridine (B1217469) compounds, resolution has been achieved by converting the enantiomeric mixture into a pair of diastereomers, which can then be separated by physical methods. nih.gov

One common strategy involves the use of a chiral auxiliary. For example, esterification of a dihydropyridine derivative with an optically pure alcohol, such as a protected glycerol (B35011) moiety, creates a diastereomeric mixture. nih.gov These diastereomers, having different physical properties, can then be separated by fractional crystallization or chromatography. nih.gov A patent for dihydrofuropyridine derivatives mentions that the separation of atropisomers is possible through chiral resolution methods like selective crystallization. google.com

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for resolving enantiomers. nih.gov For related 1,4-dihydropyridines, diastereomers have been successfully separated using HPLC, followed by chemical cleavage of the chiral auxiliary to yield the pure enantiomers. nih.gov The development of novel CSPs, such as those based on chiral metal-organic materials, offers promising avenues for efficient enantiomeric separation by gas chromatography as well. jiangnan.edu.cn

TechniquePrincipleApplication ExampleReference
Selective CrystallizationFormation of diastereomeric derivatives with different solubilities.Resolution of dihydrofuropyridine atropisomers. google.com nih.govgoogle.com
Chiral AuxiliaryCovalent bonding of a chiral molecule to create separable diastereomers.Use of protected glycerol or threitol derivatives for resolving dihydropyridines. nih.gov nih.gov
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation of dihydropyridine diastereomers. nih.gov nih.govmdpi.com

Introduction of Various Substituents for Structural Diversity

Achieving structural diversity is a cornerstone of modern medicinal chemistry. For the dihydrofuro[2,3-b]pyridine scaffold, a variety of substituents have been introduced to modulate biological activity. A series of potent IRAK4 inhibitors was developed based on this scaffold, where structural modifications were key to improving potency and pharmacokinetic properties. nih.gov

The introduction of substituents can be achieved through several synthetic routes:

Utilizing Substituted Building Blocks: The initial synthesis can employ substituted precursors. For example, the inverse-electron-demand Diels-Alder reaction can start from 1,2,4-triazines functionalized with different alkoxy nucleophiles to vary the substitution pattern on the final product. researchgate.net

Post-Cyclization Modification: As discussed, cross-coupling reactions are a primary method for late-stage functionalization of a pre-formed dihydrofuropyridine ring. researchgate.net This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups. researchgate.netnih.gov

Functional Group Interconversion: Standard organic transformations can be used to modify substituents already present on the ring. For instance, a cyano group could be hydrolyzed to a carboxylic acid, or an ester could be reduced to an alcohol, opening up further derivatization possibilities.

The strategic introduction of different chemical moieties allows for the fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for developing drug candidates. nih.gov

Scalability and Process Optimization in 2,3-Dihydrofuro[x,y-b]pyridine Synthesis

The transition from laboratory-scale synthesis to large-scale production requires robust, efficient, and optimized chemical processes. For fused heterocyclic systems like dihydrofuropyridines, there is a demand for scalable methods to enable further drug discovery and development. nih.govacs.org

Process optimization often focuses on several key areas:

Reaction Conditions: An efficient cascade reaction for synthesizing dihydrofuro[2,3-b]pyridines operates at room temperature and is complete in just 30 minutes, which is highly advantageous for scalability. researchgate.net

Catalyst and Solvent Choice: The development of eco-friendly, one-pot strategies using water as a solvent and recoverable or low-toxicity catalysts is a major goal. nih.govacs.org For the related dihydrofuro[3,2-c]coumarins, optimization studies identified that using 2.0 equivalents of imidazole catalyst in water gave the highest yield (97%) in the shortest time (6 hours). acs.org

Atom Economy: Multicomponent and tandem reactions are inherently more efficient and scalable as they reduce the number of synthetic steps, purifications, and waste generated compared to traditional multi-step syntheses. researchgate.net

While much of the detailed optimization work has been reported for closely related fused systems, the principles are directly applicable to the synthesis of 2,3-dihydrofuro[x,y-b]pyridines. The development of a general and scalable synthetic approach, such as the Diels-Alder/cross-coupling strategy, is a significant step towards enabling the large-scale production of diverse libraries of these compounds. researchgate.net

Chemical Transformations and Reactivity Profiles of 2,3 Dihydrofuro 3,2 B Pyridine

Elucidation of Reaction Mechanisms in Ring System Formation

The construction of the fused furo[3,2-b]pyridine (B1253681) core can be achieved through several synthetic strategies. While classical heterocyclic syntheses often involve pathways such as SN2 substitutions or rearrangements of larger ring systems, the predominant and most recent methods for this specific scaffold focus on transition-metal-catalyzed cyclization reactions.

While the formation of heterocyclic systems through the rearrangement of intermediates like oxazepines or via intramolecular SN2 (nucleophilic bimolecular substitution) reactions are established strategies in organic synthesis, specific literature detailing these pathways for the direct synthesis of the 2,3-dihydrofuro[3,2-b]pyridine ring is not prominent. The more commonly documented and efficient routes for constructing this particular scaffold involve metal-catalyzed cross-coupling and subsequent cyclization.

For instance, a prevalent strategy involves the reaction of a suitably substituted pyridine (B92270) with a terminal alkyne. This process, often catalyzed by a palladium/copper system, proceeds via a Sonogashira cross-coupling followed by an intramolecular heteroannulation (cyclization) to form the furan (B31954) ring fused to the pyridine core researchgate.netnih.govsemanticscholar.org. This pathway offers a direct and versatile method for creating the furo[3,2-b]pyridine system, bypassing the need for less direct routes.

The synthesis of the furo[3,2-b]pyridine ring system is significantly facilitated by the use of both base and transition metal catalysts. These catalysts play crucial roles in activating substrates and promoting the key bond-forming steps of the reaction sequences.

Transition Metals: Palladium and copper complexes are central to one of the most effective strategies for synthesizing this scaffold researchgate.netnih.gov. In a typical one-pot reaction, a palladium catalyst (e.g., 10% Pd/C) and a copper co-catalyst (e.g., CuI) are used to couple a 3-halopyridin-2-ol (like 3-chloro-2-hydroxypyridine) with a terminal alkyne researchgate.netnih.gov. The mechanism involves two main stages:

C-C Coupling (Sonogashira Reaction): The palladium catalyst facilitates the coupling of the terminal alkyne with the halogenated pyridine.

C-O Bond Formation (Heteroannulation): The copper catalyst then promotes the intramolecular cyclization of the hydroxyl group onto the newly installed alkyne, forming the furan ring researchgate.net. This sequence provides a direct route to 2-substituted furo[3,2-b]pyridines.

Bases: Bases are essential for both facilitating the cyclization step and for mediating alternative annulation reactions. In palladium/copper-catalyzed systems, a base such as triethylamine (B128534) (Et3N) is typically used as an acid scavenger and to promote the deprotonation of the terminal alkyne and the hydroxyl group, facilitating the coupling and cyclization steps researchgate.netnih.gov.

In other approaches, a base can be the sole promoter of the reaction. For example, the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines has been achieved through an annulation reaction of aurone-derived imines and terminal alkynes mediated by triethylamine rsc.org. Stronger bases like potassium tert-butoxide (t-BuOK) have also been employed to drive tandem cyclization reactions that form complex fused furo[3,2-b]pyridine systems researchgate.net.

Catalyst SystemStarting MaterialsProduct TypeRole of CatalystReference
10% Pd/C, CuI, PPh3, Et3N3-Chloro-2-hydroxypyridine, Terminal Alkyne2-Substituted Furo[3,2-b]pyridinePd: C-C coupling. Cu: C-O bond formation. Et3N: Base/acid scavenger. researchgate.netnih.gov
Et3N (Triethylamine)Aurone-derived α,β-unsaturated imine, Activated terminal alkyne1,4-Dihydrobenzofuro[3,2-b]pyridineBase-mediated annulation. rsc.org
t-BuOK (Potassium tert-butoxide)Methyl 2-[(cyanophenoxy)methyl]-3-furoateBenzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-oneStrong base promoting tandem intramolecular cyclization. researchgate.net

Post-Synthetic Modifications and Transformations

Once the core this compound scaffold is synthesized, its peripheral functional groups can be modified to generate diverse analogs for various applications. These transformations include standard functional group interconversions and advanced stereoselective reactions to achieve enantiomeric purity.

While specific examples of functional group interconversions on the this compound nucleus are not extensively detailed in dedicated studies, standard organic chemistry transformations can be readily applied. The presence of functional groups such as nitriles (cyano groups) or ketones provides handles for a wide range of chemical modifications.

Cyano to Methyl Ketone: A cyano group attached to the furo[3,2-b]pyridine ring could be converted into a methyl ketone via a Grignard reaction with methylmagnesium bromide (CH3MgBr) followed by aqueous workup. This two-step process first forms an imine intermediate which is then hydrolyzed to the corresponding ketone.

Ketone Reduction: A ketone substituent on the scaffold can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reagent depends on the presence of other reducible functional groups in the molecule. For instance, NaBH4 is a milder reagent that selectively reduces ketones and aldehydes.

These transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, allowing for the fine-tuning of a molecule's properties.

Achieving enantiomeric purity is critical for the development of chiral drug candidates. For the this compound system, chirality can be introduced at the 2- and 3-positions of the dihydrofuran ring. Stereoselective synthesis can be approached in several ways:

Asymmetric Catalysis: The most direct method involves the use of a chiral catalyst during the ring-forming reaction itself. This can induce facial selectivity, leading to the preferential formation of one enantiomer over the other.

Dearomatization of Furo[3,2-b]pyridine: An alternative strategy involves the synthesis of the aromatic furo[3,2-b]pyridine followed by a stereoselective dearomatization (reduction) of the furan or pyridine ring. Catalytic asymmetric hydrogenation of the furan ring's double bond, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands), could yield the enantiomerically enriched 2,3-dihydro derivative. General strategies for the catalytic stereoselective dearomatization of pyridines are well-established and can be adapted for this purpose mdpi.com.

Resolution of Racemates: A classical approach involves synthesizing the compound as a racemic mixture and then separating the enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

These methods allow for the production of single-enantiomer this compound derivatives, which is essential for evaluating their specific interactions with biological targets.

Medicinal Chemistry and Biological Activity of 2,3 Dihydrofuro 3,2 B Pyridine

Identification of 2,3-Dihydrofuro[3,2-b]pyridine as a Cholinergic Ligand

Extensive literature searches did not yield any scientific evidence to support the identification of this compound as a direct cholinergic ligand. The available research primarily focuses on the broader biological activities of the larger furo[x,y-b]pyridine scaffolds, particularly in the context of kinase inhibition.

There is no available data in the scientific literature regarding the potency and selectivity of this compound for nicotinic receptors.

No studies have been found that investigate or report any modulatory effects of this compound on nicotinic receptor function.

Given the absence of evidence for its interaction with nicotinic receptors, there are no reported therapeutic implications for this compound in relation to nicotinic receptor dysfunction in the central nervous system or gastrointestinal systems.

Broader Biological Activity of Furo[x,y-b]pyridine Scaffolds and Their Derivatives

While this compound itself has not been identified as a cholinergic agent, the broader family of furo[x,y-b]pyridine scaffolds has been recognized as a "privileged scaffold" in medicinal chemistry. This designation is due to its utility in developing potent and selective inhibitors for various protein kinases, which are crucial targets in modern therapeutic research.

Derivatives of the furo[3,2-b]pyridine (B1253681) and related furopyridine cores have demonstrated significant inhibitory activity against several important kinases.

Notably, the furo[3,2-b]pyridine scaffold has been identified as a novel core for developing highly selective inhibitors of Cdc-like kinases (CLKs). sci-hub.senih.gov Optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to the discovery of potent and cell-active CLK inhibitors. sci-hub.senih.gov

Furthermore, a series of inhibitors based on a dihydrofuro[2,3-b]pyridine scaffold has been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a key regulator in the innate immune response, making it a therapeutic target for inflammatory and autoimmune diseases. nih.govnih.gov Structural modifications of an initial hit compound led to derivatives with significantly improved potency. nih.gov For instance, while the initial screening hit 16 had an IC₅₀ of 243 nM, the optimized compound 21 showed an IC₅₀ of 6.2 nM, and compound 38 exhibited an IC₅₀ of 7.3 nM against IRAK4. nih.gov

The furo[2,3-b]pyridine (B1315467) scaffold has also been explored for the development of inhibitors for other kinases such as Akt. nih.gov

Table 1: Inhibitory Activity of Dihydrofuro[2,3-b]pyridine Derivatives against IRAK4

Compound IC₅₀ (nM)
16 243
21 6.2

| 38 | 7.3 |

This table is based on data from a study on dihydrofuro[2,3-b]pyridine derivatives as IRAK4 inhibitors. nih.gov

The mechanism of kinase inhibition by furo[3,2-b]pyridine derivatives can vary. In the case of CLK1 inhibitors, studies have shown a binding mode where the compounds are anchored to the back pocket of the kinase rather than the hinge region, which is a common interaction site for many ATP-competitive inhibitors. sci-hub.se The furo[3,2-b]pyridine core in these inhibitors acts as a weak ATP mimetic, forming a single hydrogen bond between the furan (B31954) oxygen and the main-chain of L244. sci-hub.se In contrast, IRAK4 inhibitors with different scaffolds have been shown to form a two-point hinge binding interaction with the backbones of Met265 and Val263. nih.gov

Targeting of Kinases (e.g., Cdc-like Kinases (CLKs), IRAK4, EGFR, AKT)

Relevance to Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's)

Currently, there is a lack of specific research data directly linking this compound derivatives to the treatment or modulation of neurodegenerative disorders such as Alzheimer's or Parkinson's disease. While broader families of pyridine-containing compounds have been investigated for these conditions, focused studies on the this compound scaffold itself are not prominently available in existing literature.

Relevance to Inflammatory and Autoimmune Disorders

The direct relevance of this compound derivatives to inflammatory and autoimmune disorders has not been substantially documented in available scientific literature. Studies on isomeric structures, such as dihydrofuro[2,3-b]pyridine, have shown potential as inhibitors of targets like Interleukin-1 receptor-associated kinase 4 (IRAK4), which is involved in inflammatory signaling. nih.gov However, this activity is specific to the isomeric scaffold and cannot be directly attributed to the this compound core.

Relevance to Oncological Research (Antiproliferative, Antitumor Activity)

Specific investigations into the antiproliferative and antitumor activity of compounds featuring the this compound core are not widely reported. The broader class of pyridine (B92270) derivatives has been a subject of extensive cancer research, but dedicated studies focusing on this particular heterocyclic system are limited. mdpi.comnih.gov

Cannabinoid Receptor (CB1R) Modulation

There is no significant evidence in the current body of research to suggest that this compound derivatives act as modulators of the Cannabinoid Receptor 1 (CB1R).

While related isomeric structures like furo[2,3-b]pyridine have been explored as potential inverse agonists of the CB1R, this specific activity has not been reported for the this compound scaffold. researchgate.net

Modulators of the Hedgehog Signaling Pathway

The furo[3,2-b]pyridine core has been identified as a novel and privileged scaffold for the development of efficient modulators of the Hedgehog (Hh) signaling pathway. nih.govsci-hub.seresearchgate.net This pathway is a crucial regulator in embryonic development and is also implicated in the progression of several types of human cancers when its activity becomes aberrant. nih.gov

Research has shown that certain kinase-inactive, substituted furo[3,2-b]pyridine derivatives can act as potent modulators of the Hedgehog pathway. sci-hub.se Specifically, profiling of a library of these compounds revealed that 3,5,7-trisubstituted furo[3,2-b]pyridines can function as sub-micromolar modulators of this critical signaling cascade. nih.govresearchgate.net This discovery positions the furo[3,2-b]pyridine scaffold as a valuable starting point for developing chemical probes and potential therapeutic agents targeting Hh-dependent cancers. nih.govsci-hub.se

Activity of Furo[3,2-b]pyridine Derivatives as Hedgehog Pathway Modulators
Compound ClassSubstitution PatternObserved ActivitySignificance
Furo[3,2-b]pyridines3,5,7-trisubstitutedSub-micromolar modulation of the Hedgehog signaling pathway. nih.govresearchgate.netIdentified as a novel scaffold for potent Hh pathway modulators. nih.govsci-hub.se

Antimicrobial Activities (e.g., against Staphylococcus aureus)

There is currently a lack of specific studies investigating the antimicrobial properties of this compound derivatives, particularly against pathogens like Staphylococcus aureus. While many different classes of pyridine-based compounds have been evaluated for antibacterial effects, research has not specifically highlighted this activity for the this compound scaffold. mdpi.comnih.gov

Antiviral Applications (e.g., HIV Protease Inhibitors)

The fused pyridine ring system is a common structural motif in a multitude of compounds exhibiting a wide array of biological activities, including antiviral properties. Research into pyridine-containing heterocycles has identified their potential against various viruses such as Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and Respiratory Syncytial Virus (RSV) researchgate.net. While specific research on this compound as an HIV protease inhibitor is not extensively documented, the broader family of furopyridines and related scaffolds has shown promise in antiviral applications.

For instance, studies on condensed furo[2,3-b]pyridines have yielded compounds with potent antiviral activities researchgate.net. The antiviral potential of such fused systems is often attributed to their ability to interact with viral enzymes. HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins, making it a key target for antiretroviral therapy. While many established protease inhibitors are peptide-based, non-peptidic scaffolds are of significant interest wikipedia.orgnih.gov.

Although direct evidence for this compound is limited, related fused heterocyclic systems have been explored as inhibitors of other HIV enzymes. For example, pyrrolopyridine-based compounds have been developed as allosteric HIV-1 integrase inhibitors, which interfere with a different stage of the viral life cycle nih.gov. This highlights the versatility of pyridine-fused scaffolds in targeting various components of the HIV replication machinery. The structural characteristics of the this compound core, with its defined stereochemistry and potential for diverse substitutions, make it a candidate for further investigation in the development of novel antiviral agents, including those targeting HIV protease.

Antioxidant Effects

Compounds featuring a furo[2,3-b]pyridine scaffold have been noted for their antioxidant effects researchgate.net. The capacity of a molecule to act as an antioxidant is crucial for mitigating cellular damage caused by oxidative stress, which is implicated in numerous pathological conditions. While the antioxidant potential of the specific this compound isomer is not extensively detailed in the literature, related structures have been investigated for these properties.

For example, studies on indenopyridine derivatives have shown that certain compounds can act as potent antioxidant agents when evaluated using assays such as the DPPH free radical scavenging method ekb.eg. Similarly, research into functionalized trans-2,3-dihydrofuro[3,2-c]coumarins, which also contain a dihydro-furo-heterocyclic system, has highlighted their antioxidant capabilities nih.govresearchgate.net. These findings suggest that the dihydrofuro- moiety, when integrated into a larger heterocyclic framework, may contribute to antioxidant activity. The mechanism of action for such compounds often involves the donation of a hydrogen atom or an electron to neutralize free radicals. The electronic properties of the fused furopyridine ring system can be modulated by various substituents, which in turn could influence its antioxidant potential.

Enzyme Inhibition (e.g., Phosphoinositide Specific-Phospholipase C-γ (PLC-γ1 and 2))

The this compound scaffold is a "privileged structure" in medicinal chemistry, capable of serving as a core for developing inhibitors against various enzymes. While direct inhibition of Phosphoinositide Specific-Phospholipase C-γ (PLC-γ) by this specific scaffold is not prominently reported, the broader furo[3,2-b]pyridine class has been identified as a novel scaffold for potent and highly selective kinase inhibitors nih.gov. This demonstrates the adaptability of the furo[3,2-b]pyridine core in fitting into the active sites of enzymes and modulating their activity.

Research on the closely related sulfur analogs, thieno[2,3-b]pyridines, has shown them to be potential inhibitors of PLCγ, an enzyme involved in signaling pathways that can contribute to tumorigenesis. This suggests that the general structural motif of a five-membered heterocyclic ring fused to a pyridine ring has the potential to interact with PLC isozymes.

Furthermore, derivatives of the isomeric dihydrofuro[2,3-b]pyridine have been successfully developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator in the innate immune response nih.gov. This again underscores the utility of the dihydro-furopyridine core in the design of specific enzyme inhibitors. The table below summarizes the enzyme inhibitory activity of some furopyridine derivatives.

Compound ClassTarget EnzymeBiological Significance
Furo[3,2-b]pyridinescdc-like kinases (CLKs)Highly selective kinase inhibition
Dihydrofuro[2,3-b]pyridinesIRAK4Inhibition of innate immune response signaling

General Medicinal Importance of Pyridine Derivatives

Pyridine and its fused derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents mdpi.com. The pyridine ring's unique properties, including its aromaticity, the presence of a nitrogen atom capable of hydrogen bonding, and its ability to be a scaffold for three-dimensional diversification, make it a privileged structure in drug design mdpi.com.

Pyridine derivatives exhibit a vast spectrum of biological activities, including but not limited to:

Antiviral: As seen in compounds targeting HIV, HCV, and other viruses researchgate.net.

Anticancer: Furo[2,3-b]pyridines and Furo[3,2-b]pyridines have shown cytotoxic activities against various cancer cell lines nih.govcncb.ac.cnresearchgate.net.

Enzyme Inhibition: They are crucial in designing inhibitors for kinases, proteases, and other enzymes nih.govresearchgate.net.

Anti-inflammatory and Anti-allergic: Certain furo[3,2-b]pyridines act as inhibitors of leukotriene biosynthesis, making them useful as anti-inflammatory and anti-asthmatic agents.

Antimicrobial and Antifungal: The pyridine moiety is present in many compounds with antibacterial and antifungal properties mdpi.com.

The fusion of a furan ring to the pyridine core, as in this compound, creates a more rigid and conformationally restricted structure. This can lead to higher binding affinity and selectivity for specific biological targets. The rich chemistry of this fused heterocyclic system allows for the synthesis of diverse libraries of compounds for screening and development of new therapeutic agents nih.gov.

Structure Activity Relationship Sar Studies of 2,3 Dihydrofuro 3,2 B Pyridine and Analogs

Impact of Substituent Variation on Biological Activity and Potency

Research into 2,3-dihydrofuro[3,2-b]pyridine derivatives has demonstrated that even minor alterations to its substituents can significantly impact biological activity. A notable example is the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases. nih.gov

Initial screening identified a hit compound with a 2,3-dihydrofuro[2,3-b]pyridine (B1654761) core (a closely related isomer) that exhibited moderate potency. nih.gov Subsequent structural modifications aimed at improving this potency led to the synthesis of a series of analogs. These modifications primarily focused on the substituents attached to the pyridine (B92270) and dihydrofuran rings.

For instance, the introduction of different functional groups at specific positions of the scaffold led to a significant enhancement in inhibitory activity against IRAK4. One such modification resulted in a compound with a remarkable improvement in potency, showcasing an IC50 value of 6.2 nM. nih.gov This highlights the sensitivity of the biological target to the chemical nature and spatial arrangement of the substituents on the this compound core.

Detailed analysis of these analogs has allowed for the development of a preliminary SAR model. This model helps in predicting which substituents are likely to be beneficial for biological activity. For example, the nature of the substituent on the pyridine nitrogen and the groups attached to the dihydrofuran ring have been shown to be critical for potent IRAK4 inhibition.

CompoundKey Substituent ModificationBiological Activity (IC50 against IRAK4)
Screening Hit 16Initial scaffold243 nM
Compound 21Structural modifications from hit6.2 nM
Compound 38Further optimization for clearance7.3 nM

Stereochemical Influence on Pharmacological Profiles

Information specifically detailing the influence of stereochemistry on the pharmacological profiles of this compound and its analogs is not available in the provided search results.

Optimization Strategies for Improved Pharmacological Properties (e.g., potency, clearance)

The optimization of lead compounds is a critical step in drug discovery, aiming to enhance desirable properties such as potency and metabolic stability while minimizing undesirable ones like high clearance. For the this compound series of IRAK4 inhibitors, a key challenge was the high clearance and poor oral bioavailability observed in early potent analogs. nih.gov

For example, a highly potent compound with an IC50 of 6.2 nM suffered from high clearance (43 ml/min/kg) and consequently, poor oral bioavailability (F = 1.6%). nih.gov This prompted a focused optimization strategy to address these pharmacokinetic shortcomings. The approach involved structural modifications designed to reduce the rate of metabolism and excretion.

One successful strategy was the modification of the compound's structure to improve its lipophilic ligand efficiency (LLE) and reduce clearance. nih.gov This led to the identification of a new analog that, while slightly less potent (IC50 = 7.3 nM), exhibited significantly improved clearance (12 ml/min/kg) and oral bioavailability (F = 21%). nih.gov This demonstrates a successful balancing act between maintaining high potency and achieving a more favorable pharmacokinetic profile.

These optimization efforts underscore the importance of a multi-parameter approach in drug design, where biological activity and pharmacokinetic properties are co-optimized to develop a viable drug candidate. The this compound scaffold has proven to be amenable to such modifications, allowing for the fine-tuning of its pharmacological properties.

CompoundPotency (IC50 against IRAK4)Clearance (Cl)Oral Bioavailability (F)
Compound 216.2 nM43 ml/min/kg1.6%
Compound 387.3 nM12 ml/min/kg21%

Computational and Theoretical Investigations of 2,3 Dihydrofuro 3,2 B Pyridine

Molecular Modeling and Docking Studies

Molecular modeling and docking are pivotal in understanding how derivatives of the 2,3-dihydrofuro[3,2-b]pyridine scaffold interact with biological targets at a molecular level. These studies predict the binding affinity and orientation of a ligand within the active site of a protein, which is crucial for rational drug design.

Research on related fused pyridine (B92270) systems has demonstrated the utility of this approach. For instance, in the development of inhibitors for Focal Adhesion Kinase (FAK), a key player in cancer cell processes, molecular docking was employed to elucidate the binding modes of novel thieno/furo[2,3-b]pyridine (B1315467) derivatives. nih.gov This allowed researchers to understand the structural basis for their inhibitory activity and guide further structural modifications to enhance potency. nih.gov

Similarly, docking studies on 2,4-diaryl benzofuro[3,2-b]pyridine derivatives were used to investigate their interaction with topoisomerase II, a critical enzyme in DNA replication. researchgate.net These computational models helped to rationalize the observed structure-activity relationships and provided insights into the essential interactions driving the inhibitory activity. researchgate.net In another study, virtual screening and molecular docking identified several pyrido[2,3-d]pyrimidine (B1209978) derivatives as potential inhibitors of human thymidylate synthase, an important target in cancer therapy. nih.gov The docking studies revealed key interactions with catalytic amino acid residues, providing a strong foundation for the design of more effective inhibitors. nih.gov

These examples, while not exclusively on this compound, highlight the power of molecular docking to predict and analyze the binding of structurally similar compounds, a methodology directly applicable to the title compound for identifying potential biological targets and optimizing ligand interactions.

Table 1: Examples of Molecular Docking Studies on Related Fused Pyridine Scaffolds

ScaffoldTarget ProteinKey Findings from DockingReference
Thieno/Furo[2,3-b]pyridinesFocal Adhesion Kinase (FAK)Elucidation of binding modes to guide inhibitor design. nih.gov
2,4-Diaryl Benzofuro[3,2-b]pyridinesTopoisomerase IIαPredicted binding models to explain structure-activity relationships. researchgate.net
Pyrido[2,3-d]pyrimidinesHuman Thymidylate Synthase (hTS)Identified key interactions with catalytic residues (Cys195). nih.gov

Molecular Dynamics Simulations to Assess Ligand-Target Stability and Conformational Changes

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time and revealing conformational changes in both the ligand and the target.

MD simulations have been effectively used to validate the findings of docking studies for related heterocyclic systems. For example, a 1.2-nanosecond MD simulation was performed on a complex of pantothenate synthetase with an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analog. openpharmaceuticalsciencesjournal.com The simulation confirmed the stability of the binding mode predicted by docking, with the root-mean-square deviation (RMSD) remaining within an acceptable range (< 3 Å), indicating a stable complex. openpharmaceuticalsciencesjournal.com

In another study on novel furo[2,3-d]pyrimidine (B11772683) derivatives as PI3K/AKT dual inhibitors, MD simulations were crucial in confirming that the designed compounds formed stable and improved binding patterns with key amino acids in the target enzymes' binding sites. nih.govrsc.org Similarly, research on 2,3-dihydrofuro[3,2-c]coumarin derivatives utilized 30-nanosecond MD simulations to assess the stability of their complexes with human serum albumin (HSA), confirming the strong and stable binding suggested by docking and fluorescence titration data. acs.org

These studies underscore the importance of MD simulations in verifying the stability of ligand-target interactions and understanding the dynamic behavior of the complex, providing a higher level of confidence in the predicted binding modes for scaffolds like this compound.

Table 2: Application of Molecular Dynamics Simulations on Related Heterocyclic Compounds

Compound ClassTarget/Partner ProteinSimulation TimeKey InsightReference
Imidazo[1,2-a]pyridine-3-carboxamide analoguesPantothenate Synthetase1.2 nsConfirmed the stability of the docked complex. openpharmaceuticalsciencesjournal.com
Furo[2,3-d]pyrimidine derivativesPI3K/AKTNot specifiedVerified improved and stable binding patterns. nih.govrsc.org
2,3-Dihydrofuro[3,2-c]coumarinsHuman Serum Albumin (HSA)30 nsAssessed the stability of the protein-ligand complex. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties and reactivity of molecules. These calculations provide detailed information about molecular orbitals, charge distribution, and the energies of different electronic states, which are essential for predicting reaction mechanisms and molecular stability.

For heterocyclic systems related to this compound, DFT calculations have been used to investigate reaction pathways and electronic structures. For instance, a theoretical investigation into the synthesis of pyridine from pyrylium (B1242799) salt employed DFT to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy for reactants, intermediates, and products. researchgate.net This allowed for the mapping of the reaction's energy profile and elucidation of the mechanism, including the transition states involved in ring-opening and re-cyclization. researchgate.net

Such computational approaches are invaluable for understanding and optimizing the synthesis of complex heterocyclic scaffolds. Although specific DFT studies on this compound are not widely reported, the principles are directly transferable and could be used to predict its reactivity, spectroscopic properties, and the feasibility of various synthetic routes.

In Silico Screening and Design

In silico screening and design involve the use of computational methods to search large databases of virtual compounds or to design novel molecules with desired properties. This approach accelerates the discovery of new lead compounds by prioritizing molecules for synthesis and experimental testing.

The design and virtual screening of libraries based on fused pyridine scaffolds have proven to be a successful strategy. In one study, a series of thieno/furo[2,3-b]pyridine derivatives were designed and synthesized as potential inhibitors of Focal Adhesion Kinase (FAK), leading to the identification of compounds with potent inhibitory activity in the nanomolar range. nih.gov

Furthermore, virtual screening of a pyrido[2,3-d]pyrimidine database, followed by molecular docking, led to the identification of four promising ligands against human thymidylate synthase from a library of 42 designed molecules. nih.gov Another approach involves screening vast databases, such as the 50,753 heterocyclic molecules from the PubChem database that were screened to identify potential inhibitors of the SARS-CoV-2 main protease. researchgate.net This large-scale virtual screening, filtered by rules of drug-likeness and ranked by docking scores, successfully identified a set of promising hits for further development. researchgate.net

A similar strategy was applied in the development of IRAK4 inhibitors based on a dihydrofuro[2,3-b]pyridine scaffold, where structural modifications of an initial screening hit led to compounds with significantly improved potency and pharmacokinetic profiles. nih.gov This demonstrates the power of computational design in optimizing lead compounds. These examples clearly illustrate the potential of in silico screening and design to efficiently explore the chemical space around the this compound core to discover novel bioactive agents.

Analytical and Spectroscopic Characterization Techniques for 2,3 Dihydrofuro 3,2 B Pyridine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of 2,3-Dihydrofuro[3,2-b]pyridine derivatives in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. For the this compound core, the aliphatic protons on the dihydrofuran ring (at positions C2 and C3) typically appear as multiplets in the upfield region, while the aromatic protons on the pyridine (B92270) ring (at positions C5, C6, and C7) resonate in the downfield aromatic region. The specific chemical shifts and coupling constants are highly sensitive to the nature and position of substituents.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The chemical shifts differentiate between aliphatic carbons of the dihydrofuran ring and the aromatic/heteroaromatic carbons of the pyridine moiety.

Two-dimensional NMR techniques are crucial for establishing definitive structural assignments:

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, revealing neighbor relationships (e.g., H-2 with H-3, and adjacent protons on the pyridine ring).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the protons at C2 to the bridgehead carbon C7a can confirm the fusion of the two rings. rsc.org

A complete NMR analysis using these techniques provides a detailed map of the molecular connectivity. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Scaffold Note: Data are generalized from substituted derivatives and actual values will vary based on substitution and solvent.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-23.0 - 4.825 - 50
H-34.5 - 5.570 - 85
H-57.0 - 8.2115 - 130
H-66.8 - 7.5120 - 140
H-78.0 - 8.6145 - 155
C-3a-110 - 125
C-7a-150 - 165

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). For derivatives of this compound, the IR spectrum provides key information about the core structure and any appended functional groups.

The primary characteristic absorptions for the unsubstituted scaffold include:

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the dihydrofuran ring appears just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations corresponding to the double bonds within the pyridine ring are observed in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The strong absorption band corresponding to the ether linkage (C-O-C) of the dihydrofuran ring is a key diagnostic peak, typically found in the 1250-1050 cm⁻¹ range.

Substituents on the ring system will introduce their own characteristic absorption bands (e.g., a strong C=O stretch around 1700 cm⁻¹ for a ketone or ester).

Table 2: Characteristic IR Absorption Frequencies for the this compound Scaffold

Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Aromatic C=C/C=N Stretch1600 - 1450Medium-Strong
C-O-C Asymmetric Stretch1250 - 1050Strong
C-O-C Symmetric Stretch~1050Medium

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and, through fragmentation analysis, can provide further structural information. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly valuable as it can determine the elemental composition of the parent ion with high accuracy, thus confirming the molecular formula.

The fragmentation pattern of the this compound molecular ion can offer insights into its structure. Common fragmentation pathways for related heterocyclic systems may include cleavage of the dihydrofuran ring, such as the loss of small molecules or radicals, and subsequent fragmentation of the remaining pyridine ring.

Table 3: Plausible Mass Spectrometry Fragments for this compound

IonDescription
[M]⁺˙Molecular Ion
[M - H]⁺Loss of a hydrogen radical
[M - CH₂O]⁺˙Retro-Diels-Alder type fragmentation of furan (B31954) ring
Pyridine-containing fragmentsIons resulting from cleavage of the furan ring

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For compounds that can be obtained as single crystals of suitable quality, X-ray diffraction analysis provides the most definitive structural evidence. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. eurjchem.com

Table 4: Example of Crystallographic Data Presentation for a Heterocyclic Pyridine Derivative Note: This table is a representative example to illustrate the type of data obtained from X-ray analysis and does not correspond to this compound itself. eurjchem.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.876(4)
b (Å)7.6675(18)
c (Å)13.846(3)
β (°)101.5(1)
Volume (ų)1766.9(7)
Z (molecules/cell)4

Future Research and Translational Horizons for this compound

The heterocyclic scaffold this compound has emerged as a structure of significant interest in medicinal chemistry, demonstrating potential across various therapeutic areas. As research intensifies, several key directions for future investigation and clinical translation are becoming apparent. These avenues range from developing more sustainable synthetic methods to exploring novel therapeutic applications and understanding its natural origins. This article outlines the prospective research trajectories that could unlock the full potential of this promising compound class.

Q & A

Advanced Research Question

  • Palladium catalysis (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling at C-5 with boronic acids .
  • Acid/base dual catalysts (e.g., AcOH/AcONH₄) for one-pot synthesis of 2,3-disubstituted derivatives .

How do computational methods aid in designing novel derivatives?

Advanced Research Question
Docking simulations (e.g., AutoDock Vina) map interactions with target proteins like BTK, guiding substituent placement . DFT calculations predict electronic effects of electron-withdrawing groups (e.g., -CF₃) on ring stability .

What challenges exist in achieving regioselective C-H functionalization?

Advanced Research Question
The fused ring’s electron-rich nature complicates direct C-H activation. Solutions include:

  • Directed ortho-metalation using directing groups (e.g., -CONHR) at C-4 .
  • Protecting group strategies (e.g., tert-butyldimethylsilyl ethers) to block reactive sites .

How are reaction mechanisms validated for novel synthetic routes?

Advanced Research Question
Mechanistic studies employ:

  • Isotopic labeling (e.g., ¹⁸O tracing in Feist–Bénary reactions) .
  • Kinetic profiling to identify rate-determining steps (e.g., cyclization vs. aromatization) .

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2,3-Dihydrofuro[3,2-b]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.